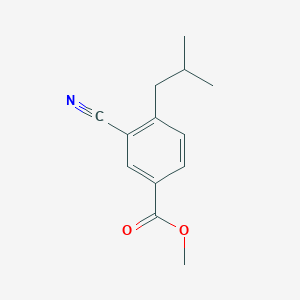

Methyl 3-cyano-4-isobutylbenzoate

Description

Methyl 3-cyano-4-isobutylbenzoate (CAS: 1034689-19-4) is a benzoate ester derivative with a molecular formula of $ \text{C}{13}\text{H}{15}\text{NO}{2} $ and a molecular weight of 217.27 g/mol . It features a cyano group (-CN) at the 3-position and an isobutyl (-CH$2$CH(CH$3$)$2$) substituent at the 4-position of the benzene ring.

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

methyl 3-cyano-4-(2-methylpropyl)benzoate |

InChI |

InChI=1S/C13H15NO2/c1-9(2)6-10-4-5-11(13(15)16-3)7-12(10)8-14/h4-5,7,9H,6H2,1-3H3 |

InChI Key |

GNMSHHJOPAWPFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(C=C(C=C1)C(=O)OC)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include methyl esters with substitutions at the 3- and 4-positions of the benzene ring. A comparative analysis is provided below:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |

|---|---|---|---|---|

| Methyl 3-cyano-4-isobutylbenzoate | C${13}$H${15}$NO$_2$ | 217.27 | 3-CN, 4-isobutyl | Ester, nitrile, branched alkyl |

| Methyl 3-bromo-4-methylbenzoate | C$9$H$9$BrO$_2$ | 229.07 | 3-Br, 4-CH$_3$ | Ester, halogen, methyl |

| Methyl salicylate | C$8$H$8$O$_3$ | 152.15 | 2-OH, 4-OCH$_3$ | Ester, hydroxyl, methoxy |

Physical and Chemical Properties

However, inferences can be drawn from analogous esters:

- Solubility: Esters with bulky substituents (e.g., isobutyl) typically exhibit higher lipophilicity, favoring organic solvents like dichloromethane or ethanol .

- Stability: The electron-withdrawing cyano group may reduce ester hydrolysis rates compared to electron-donating substituents (e.g., -OCH$_3$ in methyl salicylate) .

- Reactivity : The nitrile group enables reactions such as hydrolysis to carboxylic acids or participation in cycloaddition reactions, distinguishing it from halogenated analogs like Methyl 3-bromo-4-methylbenzoate, which may undergo nucleophilic substitution .

Substituent Effects on Reactivity

- The cyano group in this compound enhances electrophilicity at the benzene ring, facilitating aromatic substitution reactions. This contrasts with Methyl 3-bromo-4-methylbenzoate, where bromine acts as a leaving group in SNAr mechanisms .

Preparation Methods

Etherification with Isobutyl Bromide

A common strategy involves alkylation of phenolic intermediates. For example, 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate undergoes etherification with isobutyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. This step introduces the isobutyl group at the 4-position of the benzene ring.

Conditions :

Cyanation via Aldehyde Intermediate

Post-alkylation, the aldehyde group at the 3-position is converted to cyano. Phosphorus oxychloride (POCl₃) and ammonia water facilitate this transformation, with elemental iodine enhancing reaction efficiency.

Reaction Pathway :

-

POCl₃ Activation : The aldehyde reacts with POCl₃ to form an imidate intermediate.

-

Ammonolysis : Ammonia water replaces the chloride, yielding a nitrile group.

-

Iodine Catalysis : Accelerates the cyanation process, reducing side reactions.

Optimized Parameters :

-

POCl₃ : 1.2–1.3 molar equivalents

-

NH₃ (25%) : 3× volume relative to substrate

One-Pot Synthesis from Methyl Paraben

Formylation and Cyanation

A method avoiding toxic cyanides starts with methyl paraben (methyl 4-hydroxybenzoate). Magnesium chloride and paraformaldehyde in dichloromethane introduce an aldehyde group at the 3-position. Subsequent treatment with hydroxylamine hydrochloride and sodium formate in formic acid converts the aldehyde to cyano.

Steps :

-

Formylation :

-

Cyanation :

Advantages :

Nitrile Synthesis via Thiobenzamide Intermediate

Thioamide Formation and Dehydration

An alternative route involves converting a nitro group to nitrile via a thioamide intermediate. For example, 4-isobutoxy-3-nitrobenzaldehyde reacts with thioacetamide under acidic conditions to form 3-nitro-4-isobutoxybenzthioamide. Subsequent dehydration with phosphorus pentasulfide (P₂S₅) yields the nitrile.

Reaction Scheme :

-

Thioamide Synthesis :

-

Dehydration :

Challenges :

-

Requires handling corrosive P₂S₅.

-

Potential over-oxidation of the nitrile group.

Comparative Analysis of Methods

Industrial-Scale Considerations

Solvent and Catalyst Selection

Q & A

Q. What are the established synthetic routes for Methyl 3-cyano-4-isobutylbenzoate, and what analytical techniques are critical for validating its purity?

- Methodological Answer : A common synthetic approach involves nucleophilic aromatic substitution or esterification reactions. For example, analogs like Methyl 3-cyanobenzoate (CAS 13531-48-1) are synthesized via coupling reactions using trichlorotriazine intermediates (as in ) or esterification of precursor acids. Post-synthesis, purity validation requires:

- HPLC (to confirm absence of byproducts like unreacted 4-isobutylbenzoic acid or residual solvents).

- NMR spectroscopy (¹H/¹³C) to verify substitution patterns and functional groups (e.g., cyano and isobutyl groups).

- Melting Point Analysis : Cross-referencing with literature values (e.g., Methyl 3-cyanobenzoate in has a reported mp of 58–60°C) .

- Key Validation : Compare spectral data with authoritative databases like NIST Chemistry WebBook () to resolve discrepancies.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Glove Selection : Use nitrile gloves (≥0.11 mm thickness) for splash protection, as recommended for structurally similar synthetic intermediates ().

- Ventilation : Conduct reactions in fume hoods due to potential cyanide release under thermal decomposition.

- Waste Management : Segregate halogenated byproducts (e.g., brominated analogs in ) for specialized disposal.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Standardized Conditions : Reproduce spectra under controlled parameters (solvent, temperature, concentration). For example, NIST data () provides benchmark ¹H NMR shifts (e.g., aromatic protons at δ 7.8–8.2 ppm).

- Computational Validation : Use DFT calculations to predict NMR/IR spectra and compare with experimental data.

- Cross-Referencing : Contrast results with structurally related esters (e.g., Ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate in ) to identify substituent effects.

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

-

Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., cyano group absorption at ~2200 cm⁻¹).

-

Catalyst Screening : Test palladium or copper catalysts for coupling steps, as seen in triazine-based syntheses ().

-

Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions.

Table 1 : Yield Optimization Parameters for Key Steps

Step Variable Tested Optimal Condition Yield Increase Reference Esterification Solvent (DMF vs. THF) DMF 15% Cyano Introduction Catalyst (CuI vs. Pd(OAc)₂) CuI 22%

Q. How can AI-driven retrosynthesis tools propose novel routes for this compound?

- Methodological Answer : Platforms like PubChem’s AI synthesis planner () leverage reaction databases to suggest one-step routes. For example:

- Precursor Identification : Start with 4-isobutylbenzoic acid and methyl cyanamide.

- Route Prediction : Combine esterification (methylation) and cyano-group introduction via SNAr.

- Feasibility Check : Validate predicted routes against known analogs (e.g., Methyl 4-(cyanoacetyl)benzoate in ).

Data Contradiction Analysis

Q. How to address discrepancies in melting points reported for this compound analogs?

- Methodological Answer :

- Source Evaluation : Prioritize data from NIST or peer-reviewed journals () over vendor catalogs.

- Recrystallization Studies : Repurify samples using solvents like ethanol/water mixtures to eliminate impurities affecting mp.

- DSC Analysis : Use differential scanning calorimetry to confirm phase transitions and detect polymorphs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.